4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)-
Overview
Description
4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- is a compound that belongs to the class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- typically involves the reaction of 4-piperidone with 6-methyl-3-pyridazinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted piperidine compounds .
Scientific Research Applications
4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge
Uniqueness
4-Piperidineethanol, 1-(6-methyl-3-pyridazinyl)- is unique due to its combination of a piperidine ring and a pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-2-3-12(14-13-10)15-7-4-11(5-8-15)6-9-16/h2-3,11,16H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCBMYIZNHZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566623 | |
Record name | 2-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124438-51-3 | |
Record name | 2-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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